N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide is a structurally complex organic compound featuring a benzimidazole core linked via an ethyl group to an acetamide moiety substituted with a 4-nitrophenoxy group. The benzimidazole ring is a heterocyclic aromatic system known for its pharmacological versatility, while the 4-nitrophenoxy group introduces strong electron-withdrawing properties, influencing both chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-17(11-25-13-7-5-12(6-8-13)21(23)24)18-10-9-16-19-14-3-1-2-4-15(14)20-16/h1-8H,9-11H2,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWPXJKCUXQKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319911 | |
| Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300820-97-7 | |
| Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:
Formation of Benzimidazole Intermediate: The initial step often involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole intermediate is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.
Coupling with 4-Nitrophenoxyacetic Acid: The final step involves coupling the alkylated benzimidazole with 4-nitrophenoxyacetic acid or its activated ester (e.g., 4-nitrophenoxyacetyl chloride) under basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) for halogenation.
Hydrolysis: Aqueous HCl or NaOH for acidic or basic hydrolysis, respectively.
Major Products
Reduction: 2-(4-aminophenoxy)acetamide.
Substitution: Various substituted benzimidazole derivatives.
Hydrolysis: 4-nitrophenoxyacetic acid and 2-(1H-benzimidazol-2-yl)ethylamine.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactivity of the benzimidazole and nitrophenoxy moieties.
Biology: Used in studies to understand enzyme inhibition and receptor binding, particularly in the context of its interactions with biological macromolecules.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The specific pathways affected depend on the biological context, but may include pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
| Compound Name | Core Structure | Substituents | Key Functional Groups | Reference |
|---|---|---|---|---|
| Target Compound | Benzimidazole-ethyl-acetamide | 4-Nitrophenoxy | -NO₂ (electron-withdrawing), benzimidazole, acetamide | |
| N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide | Benzimidazole-ethyl-acetamide | 3-Chlorophenoxy | -Cl (electron-withdrawing) | |
| N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide | Benzimidazole-ethyl-acetamide | 4-Methoxyphenoxy | -OCH₃ (electron-donating) | |
| N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | Benzimidazole-ethyl-acetamide | Benzodioxepin ring | Fused oxygen-containing heterocycle |
Key Observations :
- Electron Effects : The 4-nitro group in the target compound enhances electrophilicity and stability compared to electron-donating groups (e.g., methoxy) or moderately electron-withdrawing groups (e.g., chloro). This may increase binding affinity to targets like neuropeptide Y receptors .
- Heterocyclic Variations: Replacing the phenoxy group with a benzodioxepin ring (as in ) introduces rigidity and alters pharmacokinetics, possibly enhancing blood-brain barrier penetration .
Key Findings :
- Antimicrobial Activity : The target compound’s nitro group may confer stronger oxidative stress induction in microbial cells compared to methoxy-substituted analogues .
- Anticancer Potential: Compared to the 3-chlorophenoxy derivative, the nitro group’s electron-withdrawing nature could enhance apoptosis induction via reactive oxygen species (ROS) mechanisms .
- Neuropsychiatric Applications : The benzimidazole core’s planar structure facilitates receptor binding, while the nitro group may stabilize charge-transfer interactions in receptor pockets .
Chemical Stability and Reactivity
- Hydrolysis Susceptibility : The acetamide group in the target compound is prone to hydrolysis under acidic/basic conditions, similar to other benzimidazole-acetamide derivatives. However, the nitro group may slow hydrolysis compared to electron-donating substituents (e.g., methoxy) due to reduced nucleophilicity at the carbonyl carbon .
- Synthetic Flexibility : The nitro group allows for further chemical modifications, such as reduction to an amine (-NH₂), enabling diversification into prodrugs or targeted delivery systems .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be described by the following chemical structure:
It features a benzimidazole moiety, which is known for its therapeutic potential. The synthesis typically involves the condensation of 1H-benzimidazole derivatives with nitrophenoxy acetamides, utilizing various organic solvents and reagents to facilitate the reaction. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, demonstrating its potential as an antiproliferative , antifungal , and anthelmintic agent.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of growth in breast cancer cell lines such as MDA-MB-231. The mechanism involves disruption of mitochondrial membrane potential leading to apoptosis:
- IC50 Values : Compounds with similar structures exhibited IC50 values ranging from 16.38 μM to 29.39 μM against MDA-MB-231 cells, indicating potent cytotoxicity .
Antifungal Activity
In terms of antifungal activity, this compound has been tested against Candida albicans and Aspergillus niger. The results indicated moderate antifungal effects, with minimum inhibitory concentration (MIC) values demonstrating efficacy comparable to standard antifungal agents .
Anthelmintic Activity
The compound has also been evaluated for anthelmintic properties using Pheretima posthuma (Indian adult earthworms) as a model organism. Various derivatives showed promising results in paralyzing and killing the worms more effectively than the standard drug albendazole:
| Compound | Activity Type | Effectiveness |
|---|---|---|
| 3a | Anthelmintic | Paralyzed worms better than albendazole |
| 3c | Anthelmintic | Caused death in worms more effectively than albendazole |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Compounds induce apoptosis through mitochondrial pathways, leading to cytochrome c release and caspase activation.
- Membrane Disruption : The lipophilic nature enhances membrane permeability, facilitating cellular uptake and subsequent biological effects.
- Enzyme Inhibition : Certain benzimidazole derivatives act as inhibitors of key enzymes involved in cell proliferation and survival.
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives including this compound:
- Breast Cancer Study : A study demonstrated that a related benzimidazole compound inhibited MDA-MB-231 cell proliferation with an IC50 value of 16.38 μM, suggesting significant potential for therapeutic application in breast cancer treatment.
- Fungal Infections : Evaluation against Candida albicans revealed MIC values that suggest effectiveness comparable to established antifungals, supporting further investigation into clinical applications.
- Anthelmintic Evaluation : Comparative studies showed that certain derivatives caused paralysis and death in earthworms at lower concentrations than traditional treatments like albendazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
